molecular formula C23H29N3O4S B11505663 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11505663
M. Wt: 443.6 g/mol
InChI Key: PKLXKBCBTSXOLA-UHFFFAOYSA-N
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Description

3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization steps to introduce the amino, methoxymethyl, and carboxamide groups.

    Formation of Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Functionalization: The introduction of the amino group can be done via nucleophilic substitution reactions. The methoxymethyl group is typically introduced through alkylation reactions using methoxymethyl chloride. The carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and amino groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group could yield a formyl group, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The thieno[2,3-b]pyridine core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for its potential as a therapeutic agent in various biological assays.

Medicine

Given its structural features, this compound might interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development. Its potential pharmacological activities could be investigated in preclinical studies.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique structure may offer advantages in terms of efficacy and selectivity.

Mechanism of Action

The mechanism by which 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pyridine Derivatives: Compounds with a pyridine core often have diverse pharmacological properties.

    Carboxamide Derivatives: These compounds are known for their stability and potential as drug candidates.

Uniqueness

What sets 3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H29N3O4S/c1-5-29-17-8-7-15(12-18(17)30-6-2)9-10-25-22(27)21-20(24)19-16(13-28-4)11-14(3)26-23(19)31-21/h7-8,11-12H,5-6,9-10,13,24H2,1-4H3,(H,25,27)

InChI Key

PKLXKBCBTSXOLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N)OCC

Origin of Product

United States

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